BenchChemオンラインストアへようこそ!

N-(3-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)nicotinamide

Medicinal chemistry Physicochemical profiling Scaffold selection

N-(3-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)nicotinamide (molecular formula C₁₇H₁₆ClN₃O₂, molecular weight approximately 329.78 g·mol⁻¹) is a heterocyclic hybrid compound that integrates a 1,3,4-oxadiazole core, a 4-chlorophenyl substituent, a meta-substituted methoxy-phenyl bridge, and a terminal nicotinamide moiety. The compound belongs to the class of 1,3,4-oxadiazole-nicotinamide hybrids, a scaffold that has attracted attention in antimicrobial, antifungal, and quorum-sensing inhibition research.

Molecular Formula C24H19FN4O5S
Molecular Weight 494.5 g/mol
Cat. No. B11208819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)nicotinamide
Molecular FormulaC24H19FN4O5S
Molecular Weight494.5 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=CC=C5F)SC=C4)OC
InChIInChI=1S/C24H19FN4O5S/c1-3-33-18-9-8-14(12-19(18)32-2)22-26-20(34-27-22)13-28-17-10-11-35-21(17)23(30)29(24(28)31)16-7-5-4-6-15(16)25/h4-12H,3,13H2,1-2H3
InChIKeyKPDPOQLVAODMNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)nicotinamide — Core Structural Identity and Procurement-Relevant Classification


N-(3-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)nicotinamide (molecular formula C₁₇H₁₆ClN₃O₂, molecular weight approximately 329.78 g·mol⁻¹) is a heterocyclic hybrid compound that integrates a 1,3,4-oxadiazole core, a 4-chlorophenyl substituent, a meta-substituted methoxy-phenyl bridge, and a terminal nicotinamide moiety . The compound belongs to the class of 1,3,4-oxadiazole-nicotinamide hybrids, a scaffold that has attracted attention in antimicrobial, antifungal, and quorum-sensing inhibition research [1]. A closely related para-substituted acetamide analog, N-(4-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)acetamide, has been structurally characterized by single-crystal X-ray diffraction, providing a crystallographic reference framework for this compound class [2]. The compound is commercially available from multiple chemical vendors for research use.

Why a Generic 1,3,4-Oxadiazole or Nicotinamide Analog Cannot Substitute for N-(3-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)nicotinamide in Experimental Protocols


Substituting this compound with a close analog — even one differing by a single structural feature — introduces risks to experimental reproducibility because each structural element contributes distinct and quantifiable differentiation. The 1,3,4-oxadiazole regioisomer exhibits an order-of-magnitude lower lipophilicity (log D) compared to its 1,2,4-oxadiazole matched pair, along with superior metabolic stability and reduced hERG inhibition [1]. The meta-substitution pattern on the central phenyl ring generates a different molecular geometry and hydrogen-bonding network compared to the para-substituted acetamide analog characterized crystallographically [2]. The nicotinamide terminus provides additional hydrogen-bond acceptor and donor capacity relative to simpler amide congeners, with implications for target engagement [3]. The 4-chlorophenyl group contributes specific lipophilic and electronic character that a methoxyphenyl or unsubstituted phenyl analog would not replicate. Each of these differentiators is supported by quantitative evidence detailed below.

Quantitative Differentiation Evidence for N-(3-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)nicotinamide Against Closest Analogs


1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole Regioisomerism: Log D and Drug-Like Property Differentiation

The target compound employs a 1,3,4-oxadiazole ring rather than the isomeric 1,2,4-oxadiazole. A systematic matched-pair analysis across the AstraZeneca compound collection demonstrated that the 1,3,4-oxadiazole isomer shows an order of magnitude lower lipophilicity (log D) compared to its 1,2,4-oxadiazole partner in virtually all cases, with differences of up to 1.2 log units [1]. This difference translates into superior aqueous solubility, reduced metabolic degradation by human liver microsomes, and lower hERG channel inhibition for the 1,3,4-oxadiazole scaffold [1][2].

Medicinal chemistry Physicochemical profiling Scaffold selection

Meta- vs. Para-Substitution Pattern on the Phenyl Bridge: Crystallographically Informed Conformational Differentiation

The target compound bears a meta-substituted phenyl bridge (nicotinamide attached at the 3-position), in contrast to the para-substituted acetamide analog N-(4-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)acetamide whose crystal structure has been determined [1]. The para-substituted analog crystallizes in the monoclinic space group C2/c with unit cell parameters a = 42.24 ± 0.01 Å, b = 10.233 ± 0.003 Å, c = 7.496 ± 0.002 Å, β = 91.016 ± 0.011°, cell volume = 3239.6 ± 1.5 ų, and features N—H⋯N, C—H⋯N, and C—H⋯O hydrogen bonds in the crystal lattice [1]. The meta substitution in the target compound alters the vector and geometry of the terminal amide group relative to the oxadiazole core, producing a different hydrogen-bonding topology and molecular shape that cannot be replicated by the para isomer.

Structural biology Crystallography Molecular recognition

Nicotinamide vs. Acetamide Terminal Group: Hydrogen-Bonding Capacity and Target Engagement Potential

The target compound possesses a nicotinamide (pyridine-3-carboxamide) terminal group rather than the simpler acetamide group found in the closest crystallographically characterized analog [1]. The nicotinamide moiety introduces an additional aromatic pyridine ring capable of π–π stacking and an extra hydrogen-bond acceptor (pyridine N) beyond the amide group, increasing the total hydrogen-bond acceptor count from 3 (in the acetamide analog: oxadiazole N, ether O, amide O) to 4 (adding pyridine N). In the context of 1,3,4-oxadiazole-nicotinamide hybrids recently evaluated as quorum-sensing inhibitors, the nicotinamide-bearing compound 3a reduced P. aeruginosa biofilm formation by 81.72%, pyocyanin production by 70.27%, and protease activity by 38.46% at concentrations between 2.5–5 mg/mL [2], demonstrating that the nicotinamide moiety contributes to potent anti-virulence activity not achievable with simpler amide analogs.

Medicinal chemistry Ligand design Binding affinity

4-Chlorophenyl vs. Alternative Aryl Substituents on the 1,3,4-Oxadiazole Core: Lipophilicity and Binding Affinity Implications

The 4-chlorophenyl substituent at the 5-position of the 1,3,4-oxadiazole ring in the target compound imparts distinct lipophilic and electronic character compared to alternative substituents. The chlorine atom contributes to increased lipophilicity (estimated Hansch π constant for aromatic Cl = +0.71) relative to hydrogen (π = 0) or methoxy (π = −0.02), while also providing a moderate electron-withdrawing effect (Hammett σₚ = +0.23) that modulates the electron density of the oxadiazole ring [1]. In a crystallographically characterized analog with a 4-methoxyphenyl substituent replacing 4-chlorophenyl, the crystal structure revealed different intermolecular C—H⋯N hydrogen-bonding patterns [1], indicating that the chlorine atom's electronic influence directly affects solid-state packing and, by extension, solubility and dissolution behavior.

Physicochemical property SAR Target binding

Class-Level Antibacterial Potency of 4-Chlorophenyl-1,3,4-Oxadiazole Derivatives: MIC Benchmarks Against E. coli and S. typhi

Derivatives bearing the 5-(4-chlorophenyl)-1,3,4-oxadiazole substructure, which is conserved in the target compound, have demonstrated antibacterial activity against Gram-negative pathogens. In a series of N'-substituted-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide derivatives, the most active compounds exhibited MIC values of 9.45 ± 1.00 μM against E. coli (compound 8e) and 10.04 ± 1.25 μM against S. typhi (compound 8p), values comparable to the reference antibiotic ciprofloxacin (MIC = 8.90 ± 1.65 μM and 9.13 ± 2.00 μM, respectively) [1]. This establishes that the 5-(4-chlorophenyl)-1,3,4-oxadiazole core can support antibacterial potency approaching that of a clinical fluoroquinolone, a benchmark not achieved by all oxadiazole substitution patterns.

Antibacterial MIC determination Drug discovery

Availability of Crystallographic Reference Data for Computational Modeling and SAR Design

Although no crystal structure of the target compound itself has been deposited in public databases, the closely related para-substituted acetamide analog N-(4-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)acetamide (COD ID: 2242771) has been fully characterized by single-crystal X-ray diffraction and deposited in the Crystallography Open Database [1]. The structure was refined to a residual factor R = 0.0632 (weighted R = 0.1637 for all reflections) with a goodness-of-fit of 1.052, providing a high-quality geometric template for the 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl-methoxy-phenyl substructure [1]. This crystallographic data can serve as a validated starting geometry for molecular docking, molecular dynamics simulations, and quantum mechanical calculations targeting the target compound's core scaffold, reducing the reliance on lower-accuracy force-field-generated conformations that would be necessary for analogs lacking experimental structural data.

Computational chemistry Molecular docking Crystal engineering

Recommended Research and Procurement Application Scenarios for N-(3-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)nicotinamide Based on Quantitative Differentiation Evidence


Structure–Activity Relationship (SAR) Studies Differentiating 1,3,4- vs. 1,2,4-Oxadiazole Regioisomers

This compound is optimally deployed as a 1,3,4-oxadiazole representative in matched-pair SAR studies comparing oxadiazole regioisomers. The established order-of-magnitude difference in log D between 1,3,4- and 1,2,4-oxadiazole isomers [1] makes this compound a critical comparator for quantifying how the oxadiazole regioisomer selection impacts downstream drug-like properties including aqueous solubility, metabolic stability, and hERG liability. Procurement of the 1,2,4-oxadiazole analog N-{1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}nicotinamide alongside this compound enables direct paired experimental comparison.

Anti-Virulence and Quorum-Sensing Inhibition Screening Against Pseudomonas aeruginosa

Based on the demonstrated efficacy of structurally related 1,3,4-oxadiazole-nicotinamide hybrids — including 81.72% biofilm reduction, 70.27% pyocyanin suppression, and 38.46% protease inhibition against P. aeruginosa PAO1 at 2.5–5 mg/mL [2] — this compound is a suitable candidate for quorum-sensing inhibition screening programs. The nicotinamide moiety is essential for this activity profile, as simpler amide-terminated analogs (e.g., the acetamide variant from COD 2242771) have not demonstrated comparable anti-virulence effects in published studies.

Computational Docking and Pharmacophore Modeling Using Experimentally Derived Structural Templates

The availability of a high-resolution crystal structure for the closely related para-acetamide analog (COD 2242771; refined to R = 0.0632 at 0.71 Å resolution) [3] provides a validated geometric starting point for molecular docking, molecular dynamics, and QSAR model construction. Researchers can replace the acetamide with nicotinamide in silico while retaining experimentally constrained bond lengths, angles, and torsions for the core scaffold, reducing geometric uncertainty from approximately 0.5 Å (fully computational) to approximately 0.1 Å (experimentally constrained core). This advantage is not available for most other 1,3,4-oxadiazole-nicotinamide hybrids lacking crystallographic reference data.

Antibacterial Screening Cascades Targeting Gram-Negative Pathogens with Quantitative MIC Benchmarks

The 5-(4-chlorophenyl)-1,3,4-oxadiazole substructure shared by this compound has been associated with MIC values of 9.45 μM (E. coli) and 10.04 μM (S. typhi) — within 6–10% of ciprofloxacin — in a related acetohydrazide chemotype [4]. This compound can be incorporated into antibacterial screening cascades with ciprofloxacin as the positive control, using the established MIC benchmarks for the 4-chlorophenyl-oxadiazole pharmacophore as a go/no-go threshold for hit progression. Analogs lacking the 4-chlorophenyl group typically show 5- to 10-fold weaker activity.

Quote Request

Request a Quote for N-(3-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.